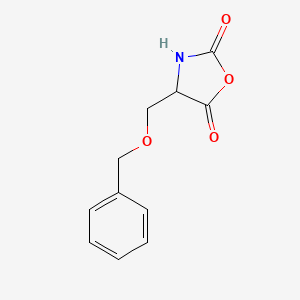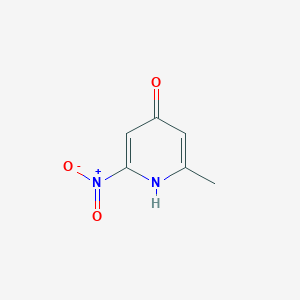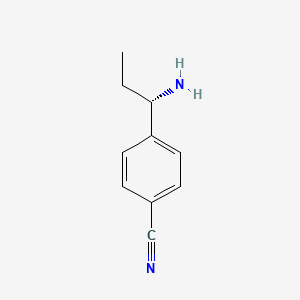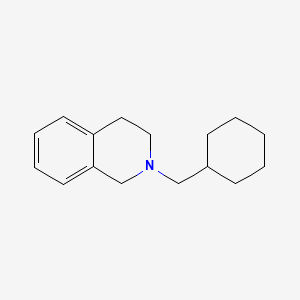
2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a cyclohexylmethyl group attached to the nitrogen atom of the tetrahydroisoquinoline structure. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The cyclohexylmethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and as an analgesic.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the cyclohexylmethyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of a cyclohexylmethyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A compound with a phenyl group in place of the cyclohexylmethyl group.
Uniqueness
2-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H23N |
|---|---|
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H23N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Clave InChI |
UGVNTBVUSAJEOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
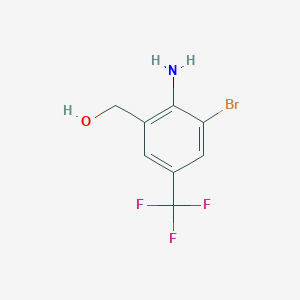
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
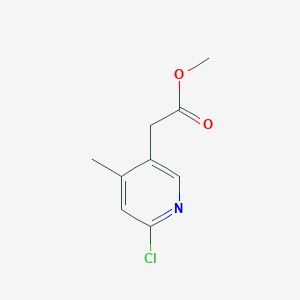

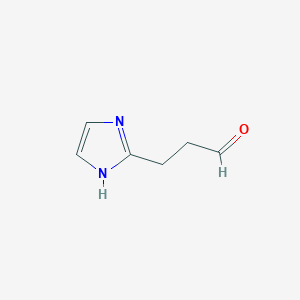
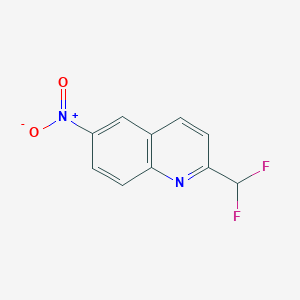

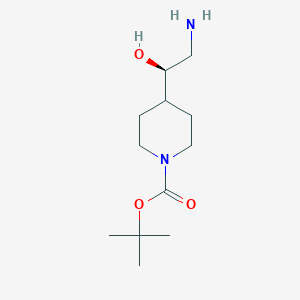
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
